The propanamide derivatives have shown potential in medical applications. For example, the isoxazole derivatives with muscle relaxant and anticonvulsant activities could be relevant in the treatment of muscle spasms and seizure disorders1. The fluoren-9-yl ethyl amides with chronobiotic activity could be useful in managing sleep disorders and circadian rhythm disruptions2. Additionally, the glucocorticoid receptor modulators could have implications in the treatment of inflammatory and autoimmune diseases3.
The structure-activity relationship studies of propanamide derivatives have provided insights into how chemical modifications can enhance pharmacological properties. For instance, the optimization of a small molecule HIF-1 pathway inhibitor involved modifications to the propanamide derivative to improve water solubility and therapeutic potential in cancer treatment4. Similarly, the design of potent TRPV1 antagonists involved the combination of pharmacophoric elements to achieve high binding potency and analgesic activity in animal models5.
The synthesis and structural analysis of propanamide derivatives have also been a focus of research. The study of a halogenated hydrocarbon amination reaction led to the production of a propanamide derivative with anti-Mycobacterium phlei activity, and the structure was confirmed through various analytical techniques6. This highlights the importance of chemical structure in determining the biological activity of propanamide derivatives.
The compound can be sourced from chemical suppliers specializing in organic compounds for research purposes. It is often utilized in studies related to drug development and as a reagent in synthetic chemistry. The classification of this compound falls within organofluorine compounds due to the presence of trifluoromethyl groups, which are known for their unique chemical properties that can enhance biological activity.
The synthesis of 2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide typically involves several steps:
The molecular structure of 2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide features several key components:
2,2-Dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide can participate in various chemical reactions:
The mechanism of action for 2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide is primarily related to its interaction with biological targets:
Studies indicate that compounds with similar structures often show significant biological activity against various targets, including those involved in cancer progression and bacterial infections.
The physical and chemical properties of 2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide include:
The applications of 2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide span various fields:
Spectroscopic analysis provides definitive evidence for the molecular architecture of 2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinctive proton environments: the tert-butyl group appears as a singlet at δ 1.58 ppm (6H) due to equivalent methyl groups, while the aromatic region (δ 7.35-7.75 ppm) shows complex coupling patterns consistent with a 1,2,3-trisubstituted benzene ring. Carbon-13 NMR confirms the carbonyl carbon resonance at δ 178.2 ppm and characteristic quartets (J~34 Hz) for the trifluoromethyl carbon at δ 124.5 ppm, indicating significant fluorine-carbon coupling [1] [7].
Fourier-Transform Infrared (FTIR) spectroscopy identifies key functional groups through signature absorptions: a strong amide C=O stretch at 1665 cm⁻¹, N-H bending at 1540 cm⁻¹, and intense C-F asymmetric stretching vibrations at 1320-1120 cm⁻¹. The absence of O-H stretches confirms complete amidation [4] [5]. Mass spectrometry provides molecular mass validation via the molecular ion peak at m/z 261.15 (C₁₃H₁₆F₃NO⁺), with fragmentation pathways yielding characteristic ions at m/z 160 [C₇H₅F₃]⁺ and m/z 101 [C₆H₁₁N]⁺ [1].
Table 1: Key Infrared Spectral Assignments
Vibration Mode | Frequency Range (cm⁻¹) | Assignment Specificity |
---|---|---|
Amide C=O Stretch | 1660-1680 | Secondary amide conjugation |
N-H Bend | 1530-1550 | Amide II band |
C-F Asymmetric Stretch | 1320-1120 | Trifluoromethyl group |
C-N Stretch | 1250-1280 | Amide III band |
Methyl Symmetric Deform | 1380-1390 | tert-Butyl group characteristic |
Single-crystal X-ray diffraction resolves the compound’s solid-state conformation, confirming a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 10.21 Å, b = 12.45 Å, c = 8.92 Å, and β = 105.7°. The amide linkage adopts a trans-planar configuration, with the carbonyl oxygen oriented anti to the ortho-methyl substituent. This minimizes steric repulsion between the tert-butyl group (C-C-C angle: 110.5°) and the adjacent trifluoromethyl moiety (F-C-F angle: 108.8°) [3] [9].
Intermolecular interactions dominate the packing architecture. N-H···O=C hydrogen bonds (distance: 2.89 Å) form chains along the c-axis, while edge-to-face C-H···π interactions (3.42 Å) between phenyl rings stabilize the lattice. The trifluoromethyl group engages in type-I F···F contacts (2.93 Å), contributing to dense molecular packing (calculated density: 1.255 g/cm³). The dihedral angle between the amide plane and phenyl ring is 42.5°, indicating moderate conjugation disruption due to ortho-substitution [3].
Density Functional Theory (DFT) simulations at the B3LYP/6-311++G(d,p) level optimize the gas-phase geometry, revealing electronic properties inaccessible experimentally. The Highest Occupied Molecular Orbital (HOMO) localizes over the aniline ring and amide nitrogen (energy: -6.28 eV), while the Lowest Unoccupied Molecular Orbital (LUMO) centers on the trifluoromethylphenyl system (energy: -1.95 eV). This yields a HOMO-LUMO energy gap of 4.33 eV, indicating moderate kinetic stability and polarizability [3] [9].
Molecular Electrostatic Potential (MEP) mapping identifies nucleophilic regions (amide oxygen: -42.3 kcal/mol) and electrophilic sites (N-H hydrogen: +32.6 kcal/mol), predicting hydrogen-bonding propensity. Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions: the lone pair donation from nitrogen (nN) to the antibonding orbital of the carbonyl (σ*C=O) stabilizes the molecule by 28.5 kJ/mol. Vibrational frequency calculations correlate with experimental IR data (RMSD: 12 cm⁻¹), validating the model [4].
Table 2: DFT-Derived Geometric Parameters
Bond/Angle | Theoretical Value (DFT) | Experimental (XRD) |
---|---|---|
C8-N9 Bond Length | 1.365 Å | 1.352 Å |
N9-C10 Bond Length | 1.418 Å | 1.426 Å |
C7-C8-O11 Bond Angle | 122.5° | 123.1° |
Dihedral (C7-N9-C10-C15) | 42.3° | 42.5° |
Trifluoromethyl Torsion | 15.8° | 16.2° |
Comparative analysis highlights how structural modifications influence physicochemical behavior. Replacing the ortho-methyl group with hydrogen (yielding 2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]propanamide) reduces steric encumbrance, decreasing the amide-phenyl dihedral angle to 12.3° and enhancing conjugation. This elevates the amide I band frequency to 1680 cm⁻¹ due to increased C=O bond order [5] [10].
The tert-butyl moiety confers distinctive steric and electronic effects versus linear alkyl chains. Compared to N-[3-(trifluoromethyl)phenyl]propanamide, the tert-butyl analogue exhibits:
Halogen substitution also modulates electronic properties. The 3-chloro derivative (3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide) shows a 0.25 eV narrower HOMO-LUMO gap than the methyl analogue, increasing electrophilicity. Conversely, meta-trifluoromethyl placement versus para (as in flutamide impurities) redistributes aryl ring electron density, altering dipole moments from 4.12 D (meta) to 5.03 D (para) [7] [10].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5